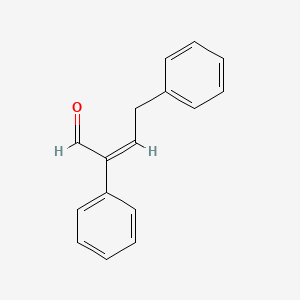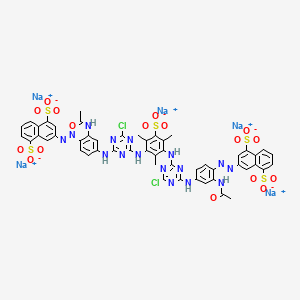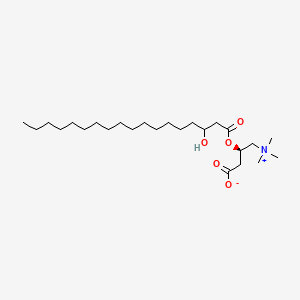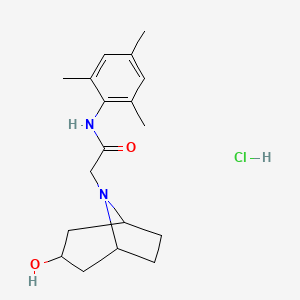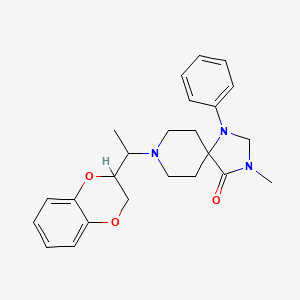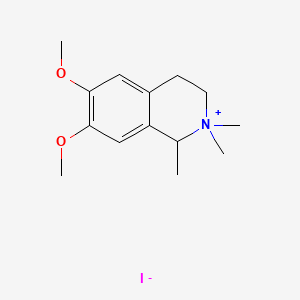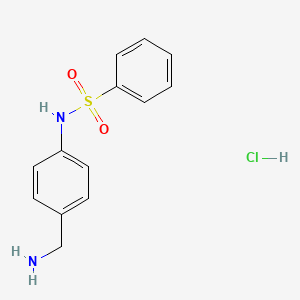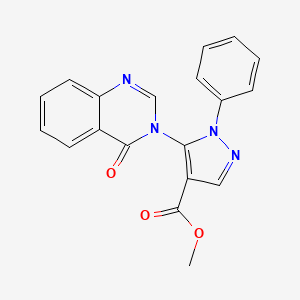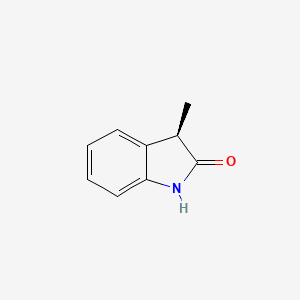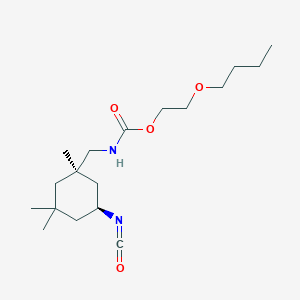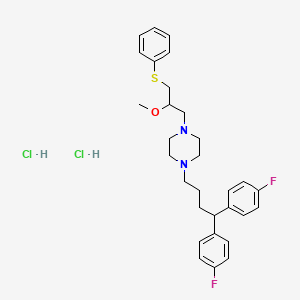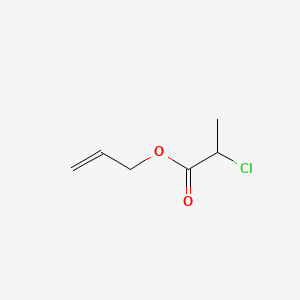
Allyl 2-chloropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-chloropropionate is an organic compound with the molecular formula C6H9ClO2. It is an ester derived from 2-chloropropionic acid and allyl alcohol. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Allyl 2-chloropropionate can be synthesized through the esterification of 2-chloropropionic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 2-chloropropionate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of allyl 2-hydroxypropionate.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents to prevent hydrolysis of the ester.
Major Products Formed
Substitution: Allyl 2-hydroxypropionate
Oxidation: Epoxides or allyl glycols
Reduction: Allyl 2-propanol
Wissenschaftliche Forschungsanwendungen
Allyl 2-chloropropionate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Wirkmechanismus
The mechanism of action of allyl 2-chloropropionate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis in the presence of water or enzymes, releasing 2-chloropropionic acid and allyl alcohol. The allyl group can participate in various addition reactions due to the presence of the double bond, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl Chloride: Similar in structure but lacks the ester group, making it less reactive in esterification reactions.
2-Chloropropionic Acid: The parent acid of allyl 2-chloropropionate, used in similar applications but lacks the allyl group.
Allyl Alcohol: Contains the allyl group but lacks the ester functionality, making it more reactive in oxidation reactions.
Uniqueness
This compound is unique due to the presence of both the allyl group and the ester functionality. This dual reactivity allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
55360-11-7 |
|---|---|
Molekularformel |
C6H9ClO2 |
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
prop-2-enyl 2-chloropropanoate |
InChI |
InChI=1S/C6H9ClO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4H2,2H3 |
InChI-Schlüssel |
FDCTVCOKDZZPRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


